molecular formula C10H15ClN4O3S B13761730 8-(beta-Hydroxyethylmercapto)caffeine hydrochloride CAS No. 56223-60-0

8-(beta-Hydroxyethylmercapto)caffeine hydrochloride

Cat. No.: B13761730
CAS No.: 56223-60-0
M. Wt: 306.77 g/mol
InChI Key: ZGRRBICBPANSIR-UHFFFAOYSA-N
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Description

8-(beta-Hydroxyethylmercapto)caffeine hydrochloride is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The addition of the beta-hydroxyethylmercapto group to the caffeine molecule may impart unique properties that could be beneficial in different scientific and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(beta-Hydroxyethylmercapto)caffeine hydrochloride typically involves the modification of caffeine at the C-8 position. One common method is the cross-coupling reaction of 8-bromocaffeine with beta-hydroxyethylmercapto compounds. This reaction is often carried out in the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand like XantPhos, with a base such as Cs2CO3 . The reaction is usually performed under microwave activation to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-(beta-Hydroxyethylmercapto)caffeine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The beta-hydroxyethylmercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the beta-hydroxyethylmercapto group to a thiol or further to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the beta-hydroxyethylmercapto group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the beta-hydroxyethylmercapto group can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

8-(beta-Hydroxyethylmercapto)caffeine hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic effects, including its use as a stimulant or in the treatment of certain medical conditions.

    Industry: It can be used in the development of new materials or as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 8-(beta-Hydroxyethylmercapto)caffeine hydrochloride is likely similar to that of caffeine, which primarily acts as an adenosine receptor antagonist. By blocking adenosine receptors, caffeine increases the release of neurotransmitters like dopamine and norepinephrine, leading to its stimulant effects . The addition of the beta-hydroxyethylmercapto group may modify its interaction with these receptors or introduce new molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the beta-hydroxyethylmercapto group, which may impart distinct chemical and biological properties compared to other caffeine derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

56223-60-0

Molecular Formula

C10H15ClN4O3S

Molecular Weight

306.77 g/mol

IUPAC Name

8-(2-hydroxyethylsulfanyl)-1,3,7-trimethyl-7H-purin-7-ium-2,6-dione;chloride

InChI

InChI=1S/C10H14N4O3S.ClH/c1-12-6-7(11-9(12)18-5-4-15)13(2)10(17)14(3)8(6)16;/h15H,4-5H2,1-3H3;1H

InChI Key

ZGRRBICBPANSIR-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C2=C(N=C1SCCO)N(C(=O)N(C2=O)C)C.[Cl-]

Origin of Product

United States

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